Carbostyril 124 N-Carboxymethyl Chloride
Overview
Description
2-chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Mode of Action
It is known that the compound is a sensitizing chromophore . A chromophore is a part of a molecule responsible for its color. In the context of this compound, it is likely that it interacts with light or other electromagnetic radiation in a specific way, leading to a change in its properties .
Biochemical Pathways
It is known that the compound is a reasonably effective organic sensitizer for a proximate bound terbium ion . This suggests that it may play a role in processes involving the transfer of energy, such as fluorescence or phosphorescence .
Result of Action
Given its role as a sensitizing chromophore, it may influence cellular processes that involve the interaction with light or other forms of electromagnetic radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide typically involves the reaction of 4-methyl-2-oxo-1,2-dihydroquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline moiety can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Chemical Biology: Utilized in the study of enzyme inhibition and protein-ligand interactions.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar chemical properties.
4-hydroxy-2-quinolone: A compound with a similar quinoline core structure but different functional groups.
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A related compound with a different substitution pattern.
Uniqueness
2-chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-4-11(16)15-10-5-8(2-3-9(7)10)14-12(17)6-13/h2-5H,6H2,1H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRUAYVEQRYSTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443165 | |
Record name | 2-Chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183613-11-8 | |
Record name | 2-Chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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